Cas no 1185294-51-2 (3-(2-ethyl-1-piperidinyl)propanoic acid hydrochloride)
3-(2-ethyl-1-piperidinyl)propanoic acid hydrochloride Chemical and Physical Properties
Names and Identifiers
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- 3-(2-ethyl-1-piperidinyl)propanoic acid hydrochloride
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- MDL: MFCD12026514
- Inchi: 1S/C10H19NO2.ClH/c1-2-9-5-3-4-7-11(9)8-6-10(12)13;/h9H,2-8H2,1H3,(H,12,13);1H
- InChI Key: GWHWAGQBBBJYJT-UHFFFAOYSA-N
- SMILES: C(N1CCCCC1CC)CC(=O)O.Cl
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 4
3-(2-ethyl-1-piperidinyl)propanoic acid hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | Y1235695-1g |
3-(2-ethyl-1-piperidinyl)propanoic acid hydrochloride |
1185294-51-2 | 95% | 1g |
$320 | 2024-06-06 | |
| eNovation Chemicals LLC | Y1235695-5g |
3-(2-ethyl-1-piperidinyl)propanoic acid hydrochloride |
1185294-51-2 | 95% | 5g |
$1230 | 2024-06-06 | |
| abcr | AB305201-1 g |
3-(2-Ethylpiperidin-1-yl)propanoic acid hydrochloride; 95% |
1185294-51-2 | 1g |
€287.30 | 2022-03-03 | ||
| abcr | AB305201-5 g |
3-(2-Ethylpiperidin-1-yl)propanoic acid hydrochloride; 95% |
1185294-51-2 | 5g |
€853.10 | 2022-03-03 | ||
| eNovation Chemicals LLC | Y1235695-1g |
3-(2-ethyl-1-piperidinyl)propanoic acid hydrochloride |
1185294-51-2 | 95% | 1g |
$320 | 2025-02-19 | |
| eNovation Chemicals LLC | Y1235695-5g |
3-(2-ethyl-1-piperidinyl)propanoic acid hydrochloride |
1185294-51-2 | 95% | 5g |
$1230 | 2025-02-19 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD178233-1g |
3-(2-Ethylpiperidin-1-yl)propanoic acid hydrochloride |
1185294-51-2 | 97% | 1g |
¥1888.0 | 2023-04-05 | |
| Fluorochem | 358547-1g |
3-(2-ethyl-1-piperidinyl)propanoic acid hydrochloride |
1185294-51-2 | 95.0% | 1g |
£315.00 | 2023-04-24 | |
| Fluorochem | 358547-5g |
3-(2-ethyl-1-piperidinyl)propanoic acid hydrochloride |
1185294-51-2 | 95.0% | 5g |
£1258.00 | 2023-04-24 | |
| abcr | AB305201-1g |
3-(2-Ethylpiperidin-1-yl)propanoic acid hydrochloride, 95%; . |
1185294-51-2 | 95% | 1g |
€317.00 | 2025-04-22 |
3-(2-ethyl-1-piperidinyl)propanoic acid hydrochloride Suppliers
3-(2-ethyl-1-piperidinyl)propanoic acid hydrochloride Related Literature
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Robert P. Davies,Maria A. Giménez,Laura Patel,Andrew J. P. White Dalton Trans., 2008, 5705-5707
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Masrudin Md Yusoff,Muggundha Raoov,Noorfatimah Yahaya,Noorashikin Md Salleh RSC Adv., 2017,7, 35832-35844
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M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
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Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
Additional information on 3-(2-ethyl-1-piperidinyl)propanoic acid hydrochloride
Introduction to 3-(2-ethyl-1-piperidinyl)propanoic acid hydrochloride (CAS No. 1185294-51-2)
3-(2-ethyl-1-piperidinyl)propanoic acid hydrochloride, identified by the Chemical Abstracts Service Number (CAS No.) 1185294-51-2, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of piperidine derivatives, which are widely recognized for their diverse biological activities and potential therapeutic applications. The structural motif of 3-(2-ethyl-1-piperidinyl)propanoic acid hydrochloride incorporates a piperidine ring substituted with an ethyl group at the 2-position and a propanoic acid moiety at the 3-position, further modified by a hydrochloride salt form, enhancing its solubility and bioavailability.
The 3-(2-ethyl-1-piperidinyl)propanoic acid hydrochloride structure presents a unique combination of functional groups that make it a valuable scaffold for drug discovery. The piperidine ring is a well-documented pharmacophore in medicinal chemistry, often found in drugs targeting central nervous system (CNS) disorders, cardiovascular diseases, and infectious diseases. The ethyl substituent at the 2-position of the piperidine ring can influence the electronic properties and steric environment of the molecule, potentially modulating its binding affinity to biological targets. Additionally, the propanoic acid moiety introduces a carboxylic acid functionality, which can participate in hydrogen bonding interactions and further enhance the molecule's interaction with biological receptors.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to explore the binding interactions of 3-(2-ethyl-1-piperidinyl)propanoic acid hydrochloride with various biological targets. Studies suggest that this compound may exhibit inhibitory activity against certain enzymes and receptors involved in inflammation, pain perception, and neurotransmitter signaling. For instance, preliminary computational studies have indicated that 3-(2-ethyl-1-piperidinyl)propanoic acid hydrochloride could interact with enzymes such as cyclooxygenase (COX) or lipoxygenase (LOX), which are key players in inflammatory pathways. Furthermore, its structural features may allow it to modulate neurotransmitter receptors such as serotonin or norepinephrine receptors, making it a promising candidate for therapeutic applications in CNS disorders.
In vitro pharmacological studies have begun to unravel the potential therapeutic profile of 3-(2-ethyl-1-piperidinyl)propanoic acid hydrochloride. Initial experiments have demonstrated its ability to inhibit the activity of certain inflammatory enzymes with high selectivity. This selective inhibition suggests that 3-(2-ethyl-1-piperidinyl)propanoic acid hydrochloride may offer therapeutic benefits by targeting specific pathways without causing significant side effects associated with non-selective inhibitors. Additionally, its interaction with membrane-bound receptors has been explored using biophysical techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC). These studies have provided valuable insights into the binding kinetics and thermodynamics of 3-(2-ethyl-1-piperidinyl)propanoic acid hydrochloride, helping to refine its structure for improved efficacy.
The synthesis of 3-(2-ethyl-1-piperidinyl)propanoic acid hydrochloride is another area of active research. Chemists have developed efficient synthetic routes that leverage modern catalytic methods and green chemistry principles to produce this compound in high yield and purity. One such approach involves the nucleophilic substitution reaction between 2-bromoethylamine and ethyl propionate, followed by cyclization to form the piperidine ring. The final step involves salt formation with hydrochloric acid to obtain the hydrochloride salt form. These synthetic strategies not only provide scalable production methods but also allow for structural modifications to explore analogs with enhanced properties.
The potential applications of 3-(2-ethyl-1-piperidinyl)propanoic acid hydrochloride extend across multiple therapeutic areas. In oncology, for example, piperidine derivatives have shown promise as kinase inhibitors, which are critical in targeting cancer cell proliferation and survival pathways. The unique structural features of 3-(2-ethyl-1-piperidinyl)propanoic acid hydrochloride may enable it to interfere with specific kinases involved in tumor growth and metastasis. Similarly, in neurology, this compound could serve as a lead molecule for developing treatments against neurodegenerative diseases such as Alzheimer's or Parkinson's disease, where modulation of neurotransmitter systems is key.
Emerging research also highlights the potential role of 3-(2-ethyl-1-piperidinyl)propanoic acid hydrochloride in addressing metabolic disorders. The propanoic acid moiety suggests possible interactions with metabolic enzymes involved in fatty acid oxidation or glucose metabolism, making it a candidate for treating conditions such as obesity or type 2 diabetes. Furthermore, its ability to cross the blood-brain barrier could be exploited for central nervous system therapies, including treatments for cognitive impairments or mood disorders.
The development of novel drug candidates like 3-(2-ethyl-1-piperidinyl)propanoic acid hydrochloride relies heavily on interdisciplinary collaboration between chemists, biologists, pharmacologists, and clinicians. High-throughput screening (HTS) technologies have been instrumental in identifying lead compounds with promising biological activity. Once initial hits are identified, medicinal chemists employ structure-based drug design (SBDD) approaches to optimize potency, selectivity, and pharmacokinetic properties. This iterative process often involves modifying key functional groups within the molecule while maintaining overall structural integrity.
The safety profile of 3-(2-ethyl-1-piperidinyl)propanoic acid hydrochloride is another critical aspect that requires thorough investigation before clinical translation. Preclinical toxicology studies assess acute toxicity, chronic exposure effects, and potential long-term adverse reactions. These studies help determine safe dosage ranges and identify any toxicological concerns that need to be addressed before moving into human trials. Additionally, pharmacokinetic studies evaluate how the compound is absorbed, distributed, metabolized, and excreted by the body (ADME), providing essential data for optimizing dosing regimens.
Regulatory agencies such as the U.S. Food and Drug Administration (FDA) and European Medicines Agency (EMA) require comprehensive data on safety and efficacy before approving new drugs for clinical use. Researchers must navigate stringent regulatory requirements throughout preclinical development to ensure that their compounds meet predefined standards before entering human testing phases like Phase I trials for safety assessment followed by larger-scale Phase II/III trials evaluating clinical efficacy.
The future direction of research on 3-(2-ethyl-1-piperidinyl)propanoic acid hydrochloride appears promising given its versatile structural features and potential therapeutic applications across multiple disease areas including oncology neurology metabolism among others mentioned earlier Its continued exploration through both experimental synthesis computational modeling clinical trials will further elucidate its role as either an independent therapeutic agent combination therapy partner or even biomarker identifier within complex disease pathways As scientific understanding evolves so too will our ability harness natural biochemical pathways towards improved human health outcomes
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